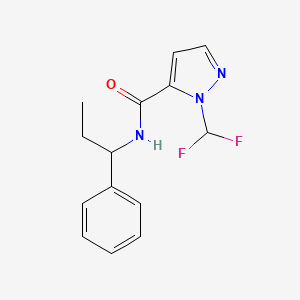![molecular formula C35H40N2O3 B10944643 (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10944643.png)
(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17E)-17-[(2E)-{3-[(2,3-ジメチルフェノキシ)メチル]-4-メトキシベンジリデン}ヒドラジニリデン]エストラ-1,3,5(10)-トリエン-3-オールは、ヒドラゾン類に属する合成有機化合物です。ヒドラゾンは、水素原子または有機基に結合した窒素原子を含む炭素-窒素二重結合(C=N)の存在を特徴としています。この化合物は、さまざまな生理学的プロセスを調節する上で重要な役割を果たすステロイドホルモンであるエストロゲンと構造的に関連しています。
2. 製法
合成経路と反応条件
(17E)-17-[(2E)-{3-[(2,3-ジメチルフェノキシ)メチル]-4-メトキシベンジリデン}ヒドラジニリデン]エストラ-1,3,5(10)-トリエン-3-オールの合成は、通常、以下の手順が含まれます。
ヒドラゾンの形成: アルデヒドまたはケトンとヒドラジンまたは置換ヒドラジンの反応により、ヒドラゾンが形成されます。この場合、17-ケトエストラジオールと適切なヒドラジン誘導体の反応により、目的の生成物が得られます。
反応条件: この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。反応を促進するために、酸性または塩基性触媒が使用される場合があります。
工業的生産方法
この化合物の工業的生産は、おそらく類似の合成経路を使用しますが、より大規模で行われます。このプロセスは、収率と純度を最適化し、費用対効果と環境への影響を考慮します。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にフェノール性ヒドロキシル基で酸化反応を受ける可能性があり、キノンを形成します。
還元: ヒドラゾン基の還元により、対応するアミンが得られます。
置換: この化合物の芳香環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を受けます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 通常、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: 求電子置換反応は、しばしば硫酸(H2SO4)または塩化アルミニウム(AlCl3)などの触媒を必要とします。
主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: アミンおよびその他の還元誘導体。
置換: 使用される試薬に応じて、さまざまな置換芳香族化合物。
4. 科学研究への応用
化学
誘導体の合成:
生物学
ホルモン研究: エストロゲンとの構造的類似性から、この化合物は、ホルモン受容体相互作用および内分泌系調節に関連する研究に使用できます。
医学
薬物開発: この化合物とその誘導体は、特にホルモン関連疾患の治療に、治療薬として可能性を秘めています。
工業
化学中間体: この化合物は、他の複雑な有機分子の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol typically involves the following steps:
Formation of the Hydrazone: The reaction between an aldehyde or ketone and hydrazine or a substituted hydrazine forms the hydrazone. In this case, the reaction between 17-keto-estradiol and the appropriate hydrazine derivative would yield the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Hormone Research: Due to its structural similarity to estrogens, the compound can be used in studies related to hormone receptor interactions and endocrine system regulation.
Medicine
Drug Development: The compound and its derivatives may have potential as therapeutic agents, particularly in the treatment of hormone-related disorders.
Industry
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
作用機序
(17E)-17-[(2E)-{3-[(2,3-ジメチルフェノキシ)メチル]-4-メトキシベンジリデン}ヒドラジニリデン]エストラ-1,3,5(10)-トリエン-3-オールの作用機序は、エストロゲン受容体との相互作用に関連している可能性があります。この化合物は、これらの受容体に結合することにより、天然エストロゲンの作用を模倣または阻害し、遺伝子発現と細胞応答を調節する可能性があります。関与する特定の分子標的と経路は、化合物の正確な構造と官能基によって異なります。
6. 類似の化合物との比較
類似の化合物
エストラジオール: 同じステロイド構造を持つ天然エストロゲンホルモン。
タモキシフェン: 乳がんの治療に使用される選択的エストロゲン受容体モジュレーター。
ラロキシフェン: 骨粗鬆症の治療に適用される、別の選択的エストロゲン受容体モジュレーター。
独自性
(17E)-17-[(2E)-{3-[(2,3-ジメチルフェノキシ)メチル]-4-メトキシベンジリデン}ヒドラジニリデン]エストラ-1,3,5(10)-トリエン-3-オールは、その独特のヒドラゾン結合と、ジメチルフェノキシ基とメトキシベンジリデン基の存在によって独自です。これらの構造的特徴は、他の類似の化合物と比較して、異なる生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen hormone with a similar steroidal structure.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is unique due to its specific hydrazone linkage and the presence of dimethylphenoxy and methoxybenzylidene groups. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C35H40N2O3 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
(17E)-17-[(E)-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C35H40N2O3/c1-22-6-5-7-32(23(22)2)40-21-26-18-24(8-14-33(26)39-4)20-36-37-34-15-13-31-30-11-9-25-19-27(38)10-12-28(25)29(30)16-17-35(31,34)3/h5-8,10,12,14,18-20,29-31,38H,9,11,13,15-17,21H2,1-4H3/b36-20+,37-34+ |
InChIキー |
HKRBWQFLFNXGLI-GAZHFJRUSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=N/N=C/3\CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=NN=C3CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10944591.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944604.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B10944612.png)
![3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10944614.png)
![(5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944616.png)

![3-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10944624.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10944625.png)
![(2Z)-1-cyclopropyl-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10944634.png)
![N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10944635.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10944638.png)
